molecular formula C10H21NO B1465102 3-((Dimethylamino)methyl)-5-methylhexan-2-one CAS No. 91342-74-4

3-((Dimethylamino)methyl)-5-methylhexan-2-one

Cat. No.: B1465102
CAS No.: 91342-74-4
M. Wt: 171.28 g/mol
InChI Key: QCDJYGZCMGEQNF-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)-5-methylhexan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a methylhexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a methylhexanone derivative. One common method is the alkylation of dimethylamine with a halogenated methylhexanone under basic conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced reaction engineering techniques can further enhance the production yield and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-5-methylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common

Properties

IUPAC Name

3-[(dimethylamino)methyl]-5-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJYGZCMGEQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697484
Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91342-74-4
Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Dimethylamino)methyl)-5-methyl-2-hexanone
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Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
Source EPA DSSTox
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Record name 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl
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Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
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Synthesis routes and methods I

Procedure details

Paraformaldehyde (5.5 g, 183.33 mmol, 1.60 equiv) and dimethylamine hydrochloride (10 g, 122.70 mmol, 1.00 equiv) were added to a solution of 5-methylhexan-2-one (50 g, 437.83 mmol, 3.00 equiv) and methanol (30 mL). The resulting solution was heated at reflux for about 16 hours, and then the pH was adjusted to about 8 with sodium hydroxide (10%). Standard extractive workup with ether (3×100 mL) gave the title product as a yellow oil (12 g, yield=57%).
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5.5 g
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10 g
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50 g
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30 mL
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100 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dimethylamine HCl (90 g, 1.1 mol), 5-methyl-2-hexanone (450 mL, 3.3 mol), and paraformaldehyde (50 g, 1.7 mol) were suspended in MeOH (80 mL) and concentrated HCl (200 μL) was added. The reaction mixture was heated to 80° C. for 12 hours. The mixture was allowed to cool to room temperature and 10% NaOH was added until basic. The entire mixture was extracted with Et2O (100 mL, 2×). The organic layer was dried over MgSO4 and concentrated. The crude reaction mixture was columned via flash column chromatography (0.5:9.5 MeOH:CH2Cl2) to give 30 g (175 mmol) of 3-dimethylaminomethyl-5-methyl-hexan-2-one 1a in a 16% yield.
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90 g
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450 mL
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50 g
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200 μL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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